ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate
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Overview
Description
Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a morpholine ring, and an ester functional group
Preparation Methods
The synthesis of ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The starting material, typically an indole derivative, undergoes a series of reactions to introduce the necessary functional groups.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate compound to form the desired product.
Industrial production methods may involve the use of microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Serotonin: A neurotransmitter with a simpler structure but significant biological importance.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-2-29-18(25)11-21-20(27)19(26)15-12-23(16-6-4-3-5-14(15)16)13-17(24)22-7-9-28-10-8-22/h3-6,12H,2,7-11,13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGTCMUKUKQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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